Ala-sar-met-SP(4-11)
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Overview
Description
The compound (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino groups, phenyl rings, and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, sulfonylation, and amino group protection/deprotection. Common reagents used in these reactions include amino acids, sulfonyl chlorides, and protecting groups like tert-butyloxycarbonyl (Boc).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the sulfonyl group would produce thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins, influencing their structure and function. The sulfonyl group can interact with enzymes, potentially inhibiting their activity. The phenyl rings can participate in π-π interactions, affecting the compound’s binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
- 4,4’-Difluorobenzophenone
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
Uniqueness
This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its complex structure also provides multiple points of attachment for further modification, making it a versatile building block for the synthesis of new molecules.
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLILVLOYQAQADF-MXTXSHIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67N11O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110863-38-2 |
Source
|
Record name | Substance P (4-11), beta-ala(4)-sar(9)-met(02)(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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